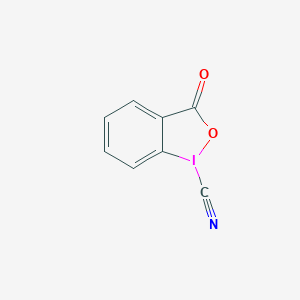

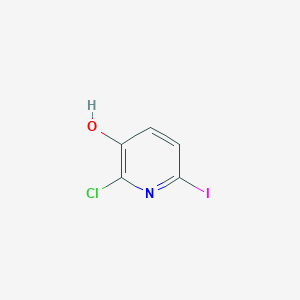

1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one and 3,3-bis(trifluoromethyl)-3(1H)-1,2-benziodoxole showcases the chemical's versatility. These compounds are prepared from 1-hydroxybenziodoxoles and corresponding sulfonic acids or Me(3)SiOTf, yielding stable, microcrystalline solids. This process demonstrates the compound's foundational role in generating derivatives with potential applications in various chemical reactions (Zhdankin et al., 1996).

Molecular Structure Analysis

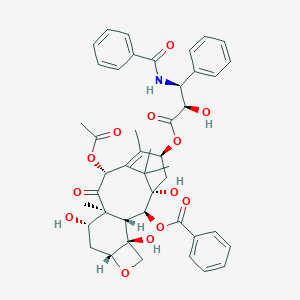

The crystal and molecular structure of 1,3-dihydro-1-hydroxy-3-oxo-1,2-benziodoxole has been detailed through X-ray crystallographic methods. This compound crystallizes as monoclinic needles with a geometry around the iodine atom that appears to be trigonal bipyramid. The study of its molecular structure has revealed significant details about the heterocyclic nature of the compound, indicating its potential for various chemical applications (Shefter & Wolf, 1965).

Chemical Reactions and Properties

The compound's reactivity with alkynyltrimethylsilanes to afford either alkynyliodonium triflates or (E)-beta-(trifluoromethanesulfonyloxy)alkenyliodonium triflates, and the selective formation of 1-alkynylbenziodoxoles in the presence of pyridine, highlights its chemical reactivity and the diversity of reactions it can undergo. This underscores the compound's utility in synthetic chemistry for creating a range of functionally diverse molecules (Zhdankin et al., 1996).

Aplicaciones Científicas De Investigación

Oxidizing Agent Properties

- Oxidizing Action Measurement : The apparent reduction potential (ARP) of 1,3-dihydro-1-hydroxy-3-oxo-1,2-benziodoxole, a related compound, indicates it is a strong oxidizing agent, similar in strength to ceric ion (Eisenmann & Wolf, 1968).

Synthesis and Reactions

- Novel Compounds Synthesis : Synthesis of new 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles and their evaluation as cytotoxic and antiviral agents shows diverse applications in medicinal chemistry (Faidallah, Khan, & Asiri, 2012).

- Benziodazole Oxides : Benziodazole oxides, prepared by oxidation of 2-iodobenzamides, serve as selective oxidizing reagents and show potential for oxidizing alcohols to aldehydes and sulfides to sulfoxides (Zhdankin, Smart, Zhao, & Kiprof, 2000).

Crystal and Molecular Structure

- Crystal Structure Analysis : The study of the crystal and molecular structure of 1,3-dihydro-1-hydroxy-3-oxo-1,2-benziodoxole provides insights into its geometry and intermolecular interactions, which is crucial for understanding its reactivity and potential applications (Shefter & Wolf, 1965).

Environmental and Biochemical Applications

- Antioxidant Activity : The synthesis of novel fused heterocyclic compounds from tetrahydropyrimidine derivatives and their evaluation for antioxidant activities suggest potential applications in pharmacology and biochemistry (Salem, Farhat, Errayes, & Madkour, 2015).

- Alcohol Oxidation : The development of an environmentally friendly TEMPO-catalyzed alcohol oxidation system using recyclable 1-chloro-1,2-benziodoxol-3(1H)-one highlights the compound's utility in sustainable chemistry (Li & Zhang, 2009).

Spectroscopic Behavior

- Fluorescence Study : The spectroscopic behavior and fluorescence polarity study of 2-oxo-1,4-disubstituted-1,2,5,6-tetrahydro-benzo[h]quinoline-3-carbonitriles indicate their potential in analytical chemistry applications (Khan, Asiri, Al-Thaqafy, Faidallah, & El-Daly, 2014).

Propiedades

IUPAC Name |

3-oxo-1λ3,2-benziodoxole-1-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4INO2/c10-5-9-7-4-2-1-3-6(7)8(11)12-9/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOTJNSUBRSAHHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OI2C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4INO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327803 |

Source

|

| Record name | 3-Oxo-1lambda~3~,2-benziodoxole-1(3H)-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Benziodoxole-1(3H)-carbonitrile, 3-oxo- | |

CAS RN |

172876-96-9 |

Source

|

| Record name | 3-Oxo-1lambda~3~,2-benziodoxole-1(3H)-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the role of 3-oxo-1,2-benziodoxole-1(3H)-carbonitrile (CBX) in the synthesis of α,α-disubstituted β-ketiminonitriles?

A: CBX acts as an electrophilic cyanating reagent in the reaction. [] It reacts with metalloenamines, formed by the deprotonation of β,β-disubstituted enesulfinamides, to introduce a cyano group (CN) into the molecule. This cyanation reaction leads to the formation of α,α-disubstituted β-sulfinylimino nitriles, which are precursors to valuable enantioenriched multisubstituted β-amino carbonyl compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-1-[(1S)-2-(Dicyclohexylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B64514.png)

![2,6-Bis[(4R)-4-tert-butyl-2-oxazolin-2YL]pyridine](/img/structure/B64518.png)

![Hexadecyl 4-chloro-3-[[2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-4,4-dimethyl-3-oxopentanoyl]amino]benzoate](/img/structure/B64521.png)